molecular formula C10H21NO2S B14364444 O-Butyl (3-ethoxypropyl)carbamothioate CAS No. 91069-69-1

O-Butyl (3-ethoxypropyl)carbamothioate

Cat. No.: B14364444
CAS No.: 91069-69-1
M. Wt: 219.35 g/mol
InChI Key: NHLOLCRVNNRMQZ-UHFFFAOYSA-N
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Description

O-Butyl (3-ethoxypropyl)carbamothioate is a thiocarbamate derivative characterized by an O-butyl (C₄H₉O) group and a 3-ethoxypropyl (C₅H₁₁O) substituent attached to the thiocarbamate backbone (N-C-S-O). Thiocarbamates generally act by inhibiting lipid synthesis or disrupting cell division in target plants .

Properties

CAS No.

91069-69-1

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

O-butyl N-(3-ethoxypropyl)carbamothioate

InChI

InChI=1S/C10H21NO2S/c1-3-5-9-13-10(14)11-7-6-8-12-4-2/h3-9H2,1-2H3,(H,11,14)

InChI Key

NHLOLCRVNNRMQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=S)NCCCOCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Butyl (3-ethoxypropyl)carbamothioate typically involves the reaction of butyl isocyanate with 3-ethoxypropyl mercaptan. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Butyl isocyanate+3-ethoxypropyl mercaptanO-Butyl (3-ethoxypropyl)carbamothioate\text{Butyl isocyanate} + \text{3-ethoxypropyl mercaptan} \rightarrow \text{this compound} Butyl isocyanate+3-ethoxypropyl mercaptan→O-Butyl (3-ethoxypropyl)carbamothioate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and reacted under controlled conditions. The product is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

O-Butyl (3-ethoxypropyl)carbamothioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The butyl and ethoxypropyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

O-Butyl (3-ethoxypropyl)carbamothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamothioate derivatives.

    Biology: It may be used in studies involving enzyme inhibition or protein modification due to its reactive functional groups.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of O-Butyl (3-ethoxypropyl)carbamothioate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thioate group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Data Table: Comparative Properties

Property This compound Triallate Sodium O-butyl methylphosphonothioate
Molecular Formula C₁₀H₂₁NO₂S C₁₀H₁₆Cl₃NOS C₅H₁₂NaO₂PS
Functional Groups Thiocarbamate, ether Thiocarbamate, trichloroallyl Phosphonothioate, sodium salt
Water Solubility Moderate (estimated) 4.1 mg/L (20°C) High (ionic nature)
log P ~2.5–3.0 (predicted) 3.8 <1.0
Primary Use Herbicide (hypothesized) Herbicide Pesticide intermediate
Toxicity (LD₅₀, rat) Not available 1,100 mg/kg (oral) Likely <100 mg/kg (inferred from class)

Research Findings and Insights

  • Substituent Impact : The ethoxypropyl group in this compound may enhance soil mobility compared to Triallate’s trichloroallyl group, which increases hydrophobicity and adsorption .
  • Synthetic Pathways: Thiocarbamates are typically synthesized via reaction of chloroformate derivatives with thiols or amines, whereas phosphonothioates require phosphorus-based reagents .
  • Regulatory Status: Chlorinated analogs like Triallate are regulated under EPA guidelines due to groundwater contamination risks, whereas non-halogenated thiocarbamates may face fewer restrictions.

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